molecular formula C9H13N5 B2807110 bis(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 1379341-87-3

bis(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2807110
CAS No.: 1379341-87-3
M. Wt: 191.238
InChI Key: CSHAWDNWYAETDR-UHFFFAOYSA-N
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Description

Bis(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the CAS Number: 1379341-87-3 . It has a molecular weight of 191.24 . The compound is typically stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N5/c1-13-5-3-11-8 (13)7 (10)9-12-4-6-14 (9)2/h3-7H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Organic Compound Development

Bis(1H-azol-1-yl)methanimines, a group that includes bis(1-methyl-1H-imidazol-2-yl)methanamine, are used in the synthesis of various organic compounds. They have been explored for their stability in aqueous—organic mediums and potential biological activity, highlighting their versatility in organic synthesis and potential applications in developing new chemical entities (Purygin & Zarubin, 2020).

Catalyst Development

Research into non-heme diiron(III) complexes using variants of this compound as ligands has been conducted. These studies focus on their use as catalysts for selective hydroxylation of alkanes, demonstrating the potential of these compounds in catalysis and chemical reactions (Sankaralingam & Palaniandavar, 2014).

Material Science and Polymer Development

In the field of material science, this compound derivatives have been utilized in the synthesis of novel poly(amide-ether)s. These materials exhibit interesting physical and optical properties, indicating their potential in advanced material applications (Ghaemy et al., 2013).

Supramolecular Chemistry

There is research into the formation of supramolecular structures involving bis(1-methyl-imidazol-2-yl)methanamine. These studies delve into the self-assembly processes that lead to complex structures, indicating applications in nanotechnology and molecular engineering (Cheruzel et al., 2005).

Inorganic Chemistry and Complex Formation

The compound has been studied for its role in forming various inorganic complexes, such as copper(I)/O2 chemistry with tripodal tetradentate ligands containing imidazole. These studies contribute to the understanding of metal-ligand interactions and potential applications in inorganic synthesis and catalysis (Lee et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

bis(1-methylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-13-5-3-11-8(13)7(10)9-12-4-6-14(9)2/h3-7H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHAWDNWYAETDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=NC=CN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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